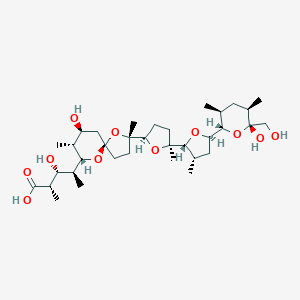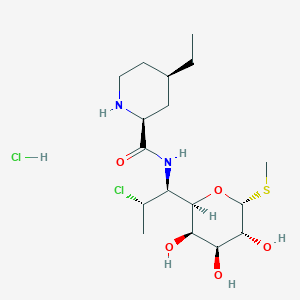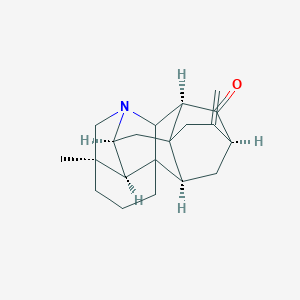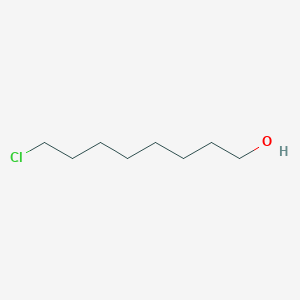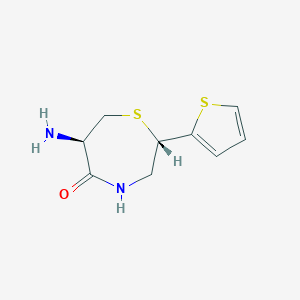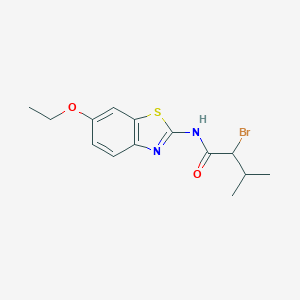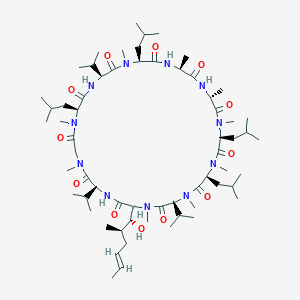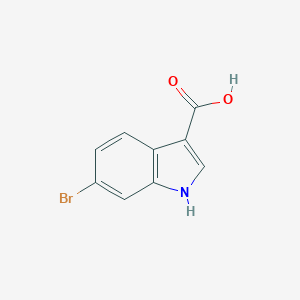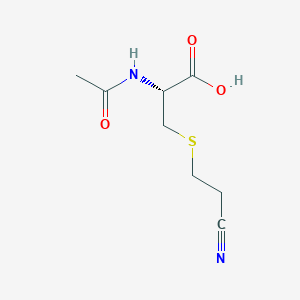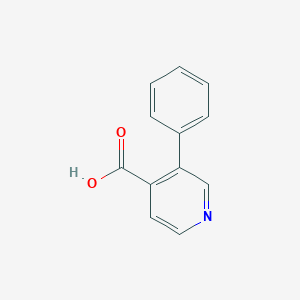![molecular formula C7H11N3S B020497 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine CAS No. 86029-68-7](/img/structure/B20497.png)
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine involves the cyclization of appropriate precursors under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. general methods involve the use of amines and thiazole derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The amino group in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the amino position .
Scientific Research Applications
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly as a metabolite of Talipexole.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine involves its interaction with specific molecular targets. As a metabolite of Talipexole, it may influence dopaminergic pathways, although detailed mechanisms are still under investigation . The compound’s effects are mediated through binding to receptors and enzymes, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Talipexole: The parent compound from which 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine is derived.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Amines: Other amine-containing compounds with varying ring structures.
Uniqueness
This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its role as a Talipexole metabolite also adds to its significance in research .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-7-10-5-1-3-9-4-2-6(5)11-7/h9H,1-4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMYDEARHJTQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


